N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2E)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups and substituted aromatic moieties. The 4-chlorophenyl group at position 3 and the phenylacetamide side chain contribute to its structural complexity.
Properties
Molecular Formula |
C19H17ClN2O3S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
PMZVSYXBDUJEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method constructs the tetrahydrothieno[3,4-d][1,thiazole core through a cyclocondensation reaction between 4-chlorophenyl isothiocyanate and 2-phenylacetamide derivatives.
Stepwise Procedure
-
Condensation :
-
Reagents : 4-Chlorophenyl isothiocyanate, 2-phenylacetamide.
-
Conditions : DMF solvent, triethylamine (Et₃N) catalyst, 0°C to room temperature (RT), 12 hours.
-
Intermediate : Thioamide adduct.
-
-
Cyclization :
-
Oxidation to Sulfone :
-
Reagents : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.
-
Conditions : 50°C, 4 hours.
-
Yield : 65% after recrystallization (ethanol).
-
Characterization Data
-
IR : S=O stretches at 1150–1300 cm⁻¹ confirm sulfone formation.
-
¹H NMR (CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 3.85 (s, 2H, CH₂), 3.10 (t, 2H, thieno-CH₂).
Synthetic Route 2: Alkylation-Acylation Strategy
Reaction Overview
This approach modifies preformed thiazolidine derivatives through sequential alkylation and acylation.
Stepwise Procedure
-
Alkylation :
-
Acylation :
-
Oxidation :
Characterization Data
Alternative Route: One-Pot Tandem Reaction
Reaction Overview
A streamlined method combines cyclocondensation and oxidation in a single pot, reducing purification steps.
Procedure
-
One-Pot Synthesis :
-
Reagents : 4-Chlorophenyl isothiocyanate, 2-phenylacetamide, H₂O₂.
-
Conditions : DMF, Et₃N, 80°C, 8 hours.
-
Yield : 60% after solvent evaporation and crystallization.
-
Advantages
-
Eliminates intermediate isolation.
-
Suitable for gram-scale production.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | One-Pot Route |
|---|---|---|---|
| Total Yield | 65% | 58% | 60% |
| Reaction Time | 22 hours | 18 hours | 8 hours |
| Purification | Recrystallization | Column Chromatography | Crystallization |
| Scalability | Moderate | Low | High |
| Cost Efficiency | High | Moderate | High |
Key Observations :
-
Route 1 offers higher yields but requires multiple steps.
-
The one-pot method balances efficiency and scalability, ideal for industrial applications.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the synthesis of bacterial cell walls, leading to cell lysis. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydrothieno[3,4-d][1,3]thiazole | 4-Chlorophenyl, phenylacetamide | Sulfone, amide, (2E)-imine |
| N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]... | Tetrahydrothieno[3,4-d][1,3]thiazole | 4-Dimethylaminophenyl | Sulfone, amide, (2E)-imine |
| 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide | Simple thiazole | 3,4-Dichlorophenyl | Amide, thiazole |
| (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | Triazole-thione | 2-Chlorophenyl, thiocarbonohydrazide | Triazole, thione, hydrogen-bond donors |
Key Observations :
- Core Structure : The target compound’s bicyclic sulfone-modified thiazole system distinguishes it from simpler thiazole (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) or triazole-thione cores . The sulfone group enhances polarity and may influence solubility and electronic properties.
- Conversely, dichlorophenyl substituents () increase steric bulk and lipophilicity .
Hydrogen Bonding and Crystal Packing
- Triazole-Thione Complex (): Forms a six-membered supramolecular aggregate via N–H···O/S and O–H···S hydrogen bonds, highlighting the role of multiple hydrogen-bond donors/acceptors in crystal engineering .
- Thiazole Acetamide () : Exhibits R₂²(8) hydrogen-bonded dimers, contrasting with the triazole-thione’s extended network. The target compound’s sulfone may promote stronger dipole interactions than simple thiazoles .
Physicochemical and Pharmacological Implications
- Bioactivity : While direct data are lacking, structurally related N-substituted acetamides exhibit ligand coordination (e.g., metal-binding via amide/thiazole groups) and penicillin-like bioactivity . The (2E)-imine configuration may confer geometric selectivity in target binding.
Biological Activity
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thieno[3,4-d][1,3]thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of approximately 423.93 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O2S |
| Molecular Weight | 423.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
Antimicrobial Properties
Thiazole derivatives are often associated with antimicrobial activities. A study on related compounds showed significant inhibition against various bacterial strains . This suggests that this compound could possess similar properties.
Anticancer Potential
The thieno[3,4-d][1,3]thiazole framework has been implicated in anticancer activity. Compounds featuring this moiety have been shown to inhibit tumor cell proliferation in vitro . The exact mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
- Anticancer Effects : By inducing apoptosis or inhibiting cell cycle progression in cancer cells through targeted signaling pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals limited direct studies on this specific compound; however:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial and antiviral activities .
- Synthesis and Evaluation : A related study synthesized a series of thiazole derivatives and evaluated their biological activities against various pathogens .
Table 2: Summary of Biological Activities from Related Compounds
| Compound | Activity Type | Observed Effect |
|---|---|---|
| Thiazole Derivative A | Antiviral | 50% inhibition of TMV |
| Thiazole Derivative B | Antimicrobial | Effective against E. coli |
| Thiazole Derivative C | Anticancer | Inhibition of tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
